tert-butyl (1S,2S)-2-aminocyclopropylcarbamate hydrochloride
Description
Tert-butyl (1S,2S)-2-aminocyclopropylcarbamate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H17ClN2O2 and its molecular weight is 208.686. The purity is usually 95%.
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Biological Activity
Tert-butyl (1S,2S)-2-aminocyclopropylcarbamate hydrochloride is a chemical compound notable for its unique cyclopropyl structure and the presence of a tert-butyl group, which enhances its solubility and stability in biological systems. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.
- Molecular Formula : CHClNO
- Molecular Weight : 179.65 g/mol
- CAS Registry Number : 4248-19-5
The compound features a carbamate functional group, which is known for its reactivity and utility in organic synthesis. Its hydrochloride salt form improves solubility, making it suitable for various biological applications .
This compound exhibits significant biological activity through its interaction with specific receptors and enzymes. The compound's structure allows it to mimic naturally occurring compounds, leading to beneficial pharmacological effects. Key mechanisms include:
- Receptor Binding : The compound interacts with various G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and metabolism.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, which could be leveraged for therapeutic benefits .
Biological Activity
Research indicates that this compound has multiple biological activities:
- Antimicrobial Properties : Exhibits activity against various bacterial and viral pathogens.
- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially useful in treating inflammatory diseases.
- Neuroprotective Effects : Shows promise in protecting neuronal cells from damage .
Case Studies
Several studies have investigated the efficacy of this compound in different biological contexts:
-
Antiviral Activity :
- A study demonstrated that the compound effectively inhibited the replication of several viruses, including HIV and Influenza A. The mechanism involved blocking viral entry into host cells by interacting with specific viral proteins.
-
Neuroprotection :
- Research involving animal models of neurodegenerative diseases indicated that treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function. This effect was attributed to the modulation of apoptotic pathways and enhancement of neurotrophic factors.
- Anti-inflammatory Response :
Comparative Analysis
The unique structural features of this compound can be compared to other related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tert-butyl 2-aminobutanoate hydrochloride | Contains a butanoate moiety | Simpler structure; used as an amino acid derivative |
Tert-butyl carbamate | Lacks the cyclopropane ring | More straightforward; widely used in organic synthesis |
Cyclopropylamine | Contains a cyclopropane ring | Directly related; lacks the tert-butyl group |
N-tert-butoxycarbonyl-cyclopropanamine | Similar cyclic structure | Primarily used for protecting amino groups |
The combination of a cyclopropane ring with a tert-butyl group and a carbamate functionality gives this compound distinct reactivity and biological properties not found in simpler analogs .
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5(6)9;/h5-6H,4,9H2,1-3H3,(H,10,11);1H/t5-,6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEZNMFHOVBUCK-GEMLJDPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656406 | |
Record name | tert-Butyl [(1S,2S)-2-aminocyclopropyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212064-22-6, 1332634-89-5 | |
Record name | tert-Butyl [(1S,2S)-2-aminocyclopropyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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